molecular formula C19H18ClN3O2S B2759720 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 688337-50-0

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2759720
CAS No.: 688337-50-0
M. Wt: 387.88
InChI Key: BQZPFXYOEASECQ-UHFFFAOYSA-N
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Description

This compound features an acetamide core with a thioether-linked imidazole ring substituted at the 1-position with a 4-chlorophenyl group. The N-terminal of the acetamide is attached to a 2-ethoxyphenyl moiety. The structure combines aromatic, heterocyclic, and thioether functionalities, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-2-25-17-6-4-3-5-16(17)22-18(24)13-26-19-21-11-12-23(19)15-9-7-14(20)8-10-15/h3-12H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZPFXYOEASECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring and the chlorophenyl group. One common method involves the reaction of 4-chlorophenyl isothiocyanate with 2-ethoxyaniline to form an intermediate, which is then cyclized to produce the imidazole ring. The final step involves the acylation of the imidazole derivative with 2-ethoxyphenylacetyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thioether bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Cleaved thioether derivatives

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with imidazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide have been tested against various bacterial strains and fungi. A study highlighted the effectiveness of related compounds against both Gram-positive and Gram-negative bacteria, suggesting that the compound may also possess broad-spectrum antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against several cancer cell lines. Notably, studies have shown promising results against estrogen receptor-positive breast adenocarcinoma (MCF7) cells. The IC50 values observed for related compounds ranged from 6.2 μM to 43.4 μM, indicating significant cytotoxic effects .

Case Study: Anticancer Efficacy

  • Cell Lines Tested : MCF7 (breast cancer)
  • IC50 Values :
    • MCF7: 27.3 μM

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of related compounds, showing activities comparable to standard antioxidants like ascorbic acid .

Comparative Analysis of Related Compounds

A comparative analysis reveals varying degrees of biological activity among related compounds:

Compound NameActivity TypeIC50 (μM)
5-(4-Methoxyphenyl)-1H-imidazoleAnticancer27.3
Novel Triazole DerivativeAntioxidantComparable to Ascorbic Acid
Pyridine DerivativeEnzyme InhibitionEffective

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Modifications

The following table highlights structural differences and biological activities of related compounds:

Compound Name / ID Key Structural Features Biological Activity Reference
Target Compound : 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide 4-Cl-phenyl-imidazole, thioether, 2-ethoxyphenyl Not explicitly reported (inferred: potential antiproliferative/antimicrobial)
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine core with styryl and cyano groups Insecticidal (superior to acetamiprid against cowpea aphid)
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide (15) Benzoimidazole with benzoyl and 4-Cl-phenyl Antiproliferative (cytotoxicity data not specified)
2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(benzofuran-5-yl)acetamide (21) Bromophenyl-imidazole, benzofuran Inhibits IMPDH (enzyme target for antiviral/antiproliferative applications)
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide 4-Cl-phenyl-imidazole, 5-methylisoxazole Structural analog with potential kinase/modulatory activity
N-(4-(4-chlorophenoxy)phenyl)-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide Nitro-benzimidazole, 4-Cl-phenoxy-phenyl Agrochemical or antimicrobial (inferred from nitro group)

Activity-Specific Comparisons

  • Antiproliferative Activity :
    Imidazole derivatives with methyl or aryl substitutions (e.g., 4,5-dimethyl-1-(p-tolyl)imidazole) demonstrated cytotoxicity against C6 glioma and HepG2 cells (IC₅₀: ~15.67 µg/mL) . The target compound’s 4-chlorophenyl and ethoxyphenyl groups may enhance membrane permeability or target binding compared to methylated analogs.
  • Insecticidal Activity: Pyridine-based analogs (e.g., compound 2 in ) showed higher efficacy than commercial acetamiprid, attributed to electron-withdrawing cyano and styryl groups enhancing target affinity . The target compound lacks a pyridine core, suggesting divergent applications.
  • Enzyme Inhibition :
    Bromophenyl-imidazole derivative 21 inhibited IMPDH, a key enzyme in nucleotide biosynthesis, with 96% yield in synthesis . The target compound’s ethoxyphenyl group may influence solubility or off-target effects relative to bromophenyl derivatives.

Yield and Purity Considerations

  • Ethanol-dioxane mixtures (1:2) provided high-purity crystals for pyridine analogs .
  • Hexane recrystallization improved purity for benzimidazole derivatives .

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with imidazole and thiazole rings, which are known for their pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClN3OSC_{20}H_{18}ClN_{3}OS, and it has a molecular weight of approximately 426.94 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Property Value
Molecular FormulaC20H18ClN3OS
Molecular Weight426.94 g/mol
CAS Number1226455-41-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole and thiazole rings facilitate binding interactions that can inhibit or modulate enzyme activity. The hydrophobic chlorophenyl and ethoxyphenyl groups may enhance binding affinity through hydrophobic interactions, which are crucial for the compound's efficacy against specific pathogens or cancer cells.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown promising results against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that the MIC values for some derivatives range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines:

Compound Cell Line IC50 (μM)
Compound AMCF70.01
Compound BNCI-H4600.03
Compound CA5490.75–4.21

These findings suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Pyrazole Derivatives : A study evaluated the anticancer properties of pyrazole derivatives, which share structural similarities with the target compound. The results indicated that these derivatives significantly inhibited tumor growth in animal models .
  • Antimicrobial Evaluation : Another study focused on thiazole-bearing compounds, revealing their effectiveness against resistant bacterial strains, highlighting their potential as new antimicrobial agents .

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